(2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one
Description
(2Z)-5-Chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a chloro substituent at position 5 and a dimethylaminomethylidene group at position 2 in the Z-configuration. The benzofuran core consists of a fused furan and benzene ring, with the 3-one moiety introducing a ketone group at position 2. The Z-configuration of the dimethylaminomethylidene group imposes stereochemical constraints, influencing molecular interactions and physicochemical properties such as dipole moments and solubility.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
(2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C11H10ClNO2/c1-13(2)6-10-11(14)8-5-7(12)3-4-9(8)15-10/h3-6H,1-2H3/b10-6- |
InChI Key |
YJXSZPSNVLWTQB-POHAHGRESA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(O1)C=CC(=C2)Cl |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-chloro-1-benzofuran-3-one with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized benzofuran derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The compound shares structural homology with other benzofuran-3-one derivatives, differing primarily in substituent patterns. A notable analogue is (2Z)-5-amino-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one (), which substitutes the chloro group with an amino group at position 5 and replaces the dimethylaminomethylidene with a 3-ethoxy-4-hydroxyphenylmethylidene group.
Table 1: Comparative Structural Features
Physicochemical and Electronic Properties
- Solubility: The dimethylaminomethylidene group enhances solubility in polar solvents due to its basicity, whereas the 3-ethoxy-4-hydroxyphenyl group in the analogue introduces hydrogen-bonding capacity, favoring aqueous solubility.
- Thermal Stability: The chloro substituent may improve thermal stability by withdrawing electron density and reducing ring reactivity, a feature absent in the amino-substituted analogue.
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELXL () and visualization software such as ORTEP-3 () are critical for resolving stereochemical details and validating the Z-configuration in these compounds. For instance, SHELXL’s refinement algorithms enable precise determination of bond lengths and angles, essential for comparing substituent effects across analogues.
Biological Activity
(2Z)-5-chloro-2-(dimethylaminomethylidene)-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12ClN1O2
- Molecular Weight : 239.68 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The exact mechanism of action for this compound is still under investigation. However, proposed mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, protecting cells from oxidative damage.
- Modulation of Signaling Pathways : It is believed to influence pathways involved in inflammation and apoptosis, such as the NF-kB and MAPK pathways.
- Direct Interaction with Cellular Targets : The presence of the dimethylamino group may facilitate interaction with specific receptors or enzymes, enhancing its biological effects.
Antioxidant Activity
A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in managing conditions characterized by excessive inflammation .
Anticancer Properties
Research conducted on several cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis. The compound was found to activate caspase pathways, indicating its role in programmed cell death .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzofuran derivatives:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 6-hydroxybenzofuran derivative | Moderate | High | Moderate |
| 4-methoxybenzofuran derivative | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
